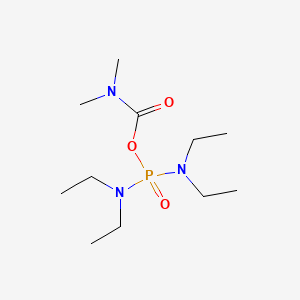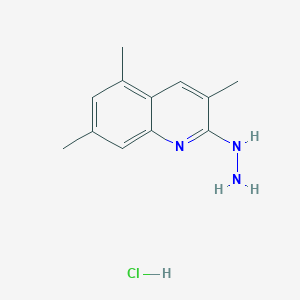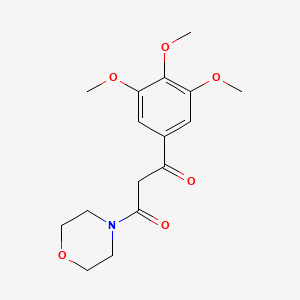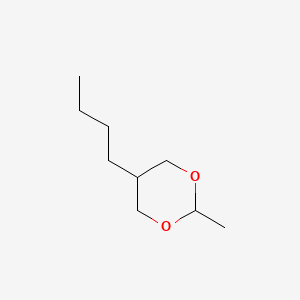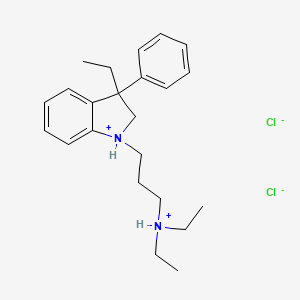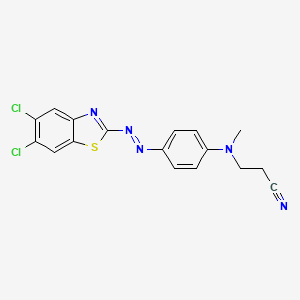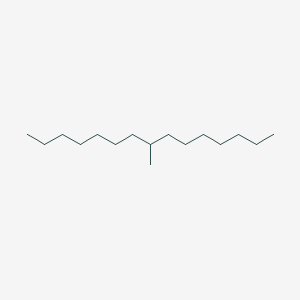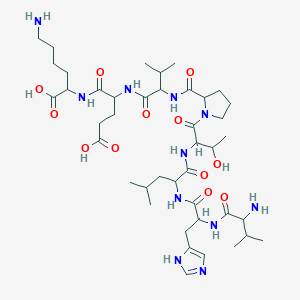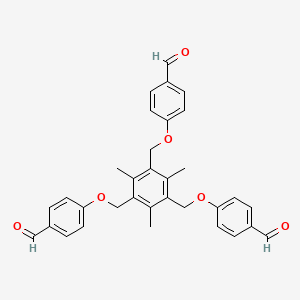
4,4',4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde is a complex organic compound with a unique structure characterized by three benzaldehyde groups connected through a central 2,4,6-trimethylbenzene core via methylene and oxy linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde typically involves the reaction of 2,4,6-trimethylbenzene with formaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, forming the desired product. The reaction conditions often include:
Temperature: Typically carried out at room temperature to moderate heating.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvents: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and electronic materials.
作用机制
The mechanism of action of 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings and methylene linkages contribute to the compound’s ability to interact with hydrophobic regions of macromolecules, influencing their stability and activity.
相似化合物的比较
Similar Compounds
- 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid
- 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triphenol
Uniqueness
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzaldehyde is unique due to its specific structure, which combines three benzaldehyde groups with a central trimethylbenzene core. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
属性
分子式 |
C33H30O6 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
4-[[3,5-bis[(4-formylphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C33H30O6/c1-22-31(19-37-28-10-4-25(16-34)5-11-28)23(2)33(21-39-30-14-8-27(18-36)9-15-30)24(3)32(22)20-38-29-12-6-26(17-35)7-13-29/h4-18H,19-21H2,1-3H3 |
InChI 键 |
YVXAUSBXLYKWDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C=O)C)COC3=CC=C(C=C3)C=O)C)COC4=CC=C(C=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



